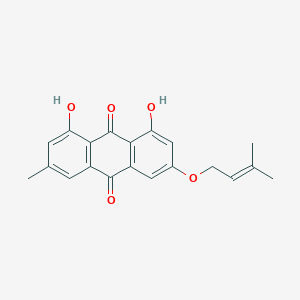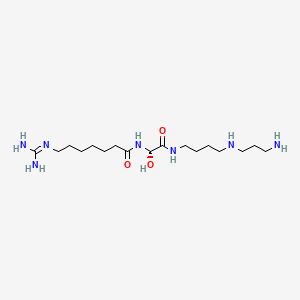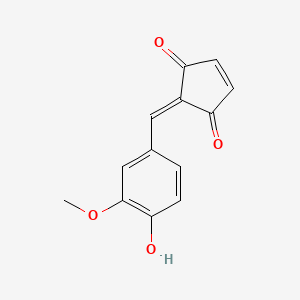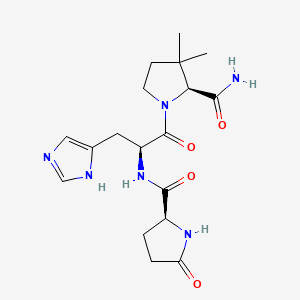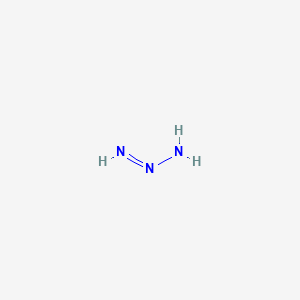
(2,3-ジヒドロキシプロピル)トリメチルアンモニウムクロリド
概要
説明
(2,3-Dihydroxypropyl)trimethylammonium chloride, also known as (2,3-Dihydroxypropyl)trimethylammonium chloride, is a useful research compound. Its molecular formula is C6H16ClNO2 and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound (2,3-Dihydroxypropyl)trimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,3-Dihydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グリシジルトリメチルアンモニウムクロリドの合成
この化合物は、エポキシ化合物の種類であるグリシジルトリメチルアンモニウムクロリドの合成に使用されます . エポキシ化合物は、優れた機械的特性と耐薬品性を持つため、コーティング、接着剤、複合材料に広く使用されています .
第四級化キトサンの調製
“(2,3-ジヒドロキシプロピル)トリメチルアンモニウムクロリド”は、第四級化キトサンの調製に使用されます . 第四級化キトサンは、生体適合性、生分解性、生物活性、低毒性などの独自の特性を持つため、廃水処理などの環境分野で幅広く応用されています .
セルロースカチオン化のためのカチオン生成
この化合物は、セルロースのカチオン化のためのカチオン生成剤として、枯渇法で使用できます . このプロセスは、染色性を向上させたカチオン性綿の製造のために、繊維産業において重要です .
ジヒドロキシビナフチルエナンチオマーの分解
“(2,3-ジヒドロキシプロピル)トリメチルアンモニウムクロリド”は、2,2′-ジヒドロキシ-1,1′-ビナフチルエナンチオマーを分解するために使用されます . このプロセスは、しばしばエナンチオマーの分離が必要とされる製薬業界において重要です .
カチオン性グリコーゲンの合成
この化合物は、カチオン性グリコーゲン(Cat Gly)の合成に使用されます . カチオン性グリコーゲンは、生体適合性と生分解性を持つため、ドラッグデリバリーシステムにおいて潜在的な用途があります .
N -アリルキトサン誘導体の第四級化
“(2,3-ジヒドロキシプロピル)トリメチルアンモニウムクロリド”は、N -アリルキトサン誘導体の第四級化のための第四級化剤として使用されます . これらの誘導体は、溶解性と生物活性を向上させるため、ドラッグデリバリーや組織工学において潜在的な用途があります .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
(2,3-Dihydroxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions, particularly in the synthesis of amine-functionalized branched polyethyleneimines. This compound interacts with various enzymes and proteins, facilitating surface modification processes. It is known to interact with enzymes such as glycosyltransferases and proteins involved in cell adhesion, enhancing their activity and stability .
Cellular Effects
The effects of (2,3-Dihydroxypropyl)trimethylammonium chloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance cell adhesion and proliferation by interacting with cell surface receptors and signaling molecules. It also modulates the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, (2,3-Dihydroxypropyl)trimethylammonium chloride exerts its effects through binding interactions with biomolecules. It acts as an enzyme activator, enhancing the catalytic activity of specific enzymes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Dihydroxypropyl)trimethylammonium chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of (2,3-Dihydroxypropyl)trimethylammonium chloride vary with different dosages in animal models. At low doses, it enhances cellular functions and promotes tissue regeneration. At high doses, it can cause toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
(2,3-Dihydroxypropyl)trimethylammonium chloride is involved in various metabolic pathways. It interacts with enzymes such as glycosyltransferases and kinases, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (2,3-Dihydroxypropyl)trimethylammonium chloride is transported and distributed through specific transporters and binding proteins. It accumulates in certain cellular compartments, influencing its localization and activity. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its functions .
Subcellular Localization
The subcellular localization of (2,3-Dihydroxypropyl)trimethylammonium chloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its biochemical effects .
特性
IUPAC Name |
2,3-dihydroxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRQRFIVCMIJJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052766 | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34004-36-9 | |
| Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropyltrimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect and quantify (2,3-Dihydroxypropyl)trimethylammonium chloride?
A1: The research paper describes the use of capillary electrophoresis as a method to determine the concentration of (2,3-Dihydroxypropyl)trimethylammonium chloride, alongside related compounds (2,3-epoxypropyl)trimethylammonium chloride and (3-chloro-2-hydroxypropyl)trimethylammonium chloride. [] This technique allows for the separation and quantification of these compounds in a mixture. [] You can find more details on the specific parameters and conditions used for this method in the paper itself: [] Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
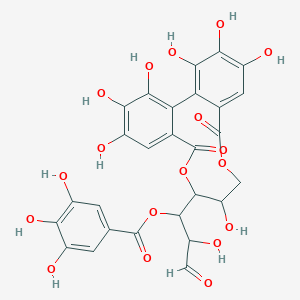
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)
